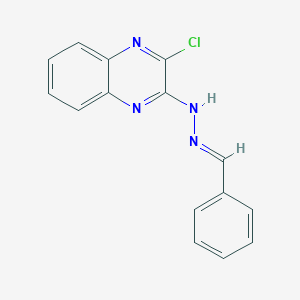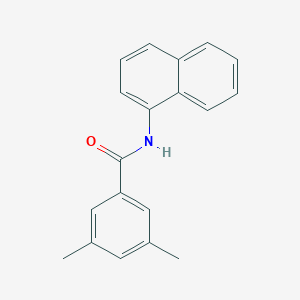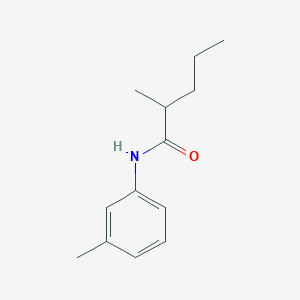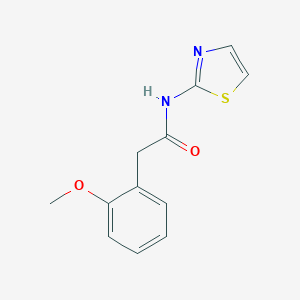
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide (BTS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide is not fully understood, but it is believed to act on multiple targets in the body. N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels. These effects contribute to N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide's anti-inflammatory, analgesic, and anticonvulsant properties.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has also been shown to have analgesic effects by modulating the activity of ion channels involved in pain signaling. Additionally, N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been shown to have anticonvulsant effects by inhibiting the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has not been extensively studied for its pharmacokinetic properties, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide. One area of interest is the development of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide's potential as a treatment for neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide and its effects on various targets in the body.
Synthesemethoden
The synthesis of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide involves a multi-step process that begins with the reaction of 5-bromo-2-thiophenesulfonyl chloride with benzylpiperidine. The resulting intermediate is then treated with ammonium hydroxide, followed by purification and recrystallization to obtain N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide. The synthesis of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been shown to have antitumor activity and has been studied for its potential as a cancer treatment.
Eigenschaften
Produktname |
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide |
|---|---|
Molekularformel |
C16H19BrN2O2S2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-5-bromothiophene-2-sulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S2/c17-15-6-7-16(22-15)23(20,21)18-14-8-10-19(11-9-14)12-13-4-2-1-3-5-13/h1-7,14,18H,8-12H2 |
InChI-Schlüssel |
GTKZUSHXFFNSHA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)



![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)
![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)